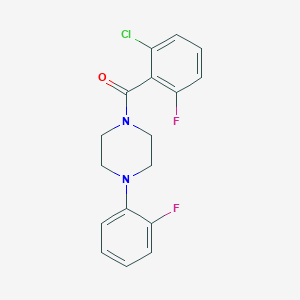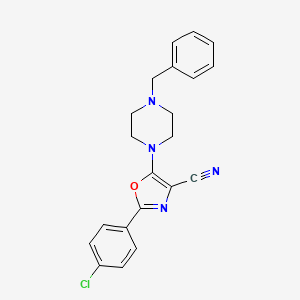![molecular formula C17H15BrClNO B4695030 N-[3-bromo-4-(2-propyn-1-yloxy)benzyl]-5-chloro-2-methylaniline](/img/structure/B4695030.png)
N-[3-bromo-4-(2-propyn-1-yloxy)benzyl]-5-chloro-2-methylaniline
Vue d'ensemble
Description
N-[3-bromo-4-(2-propyn-1-yloxy)benzyl]-5-chloro-2-methylaniline is a chemical compound with a molecular formula of C18H15BrClNO. It is commonly known as BPC-157 and is a synthetic peptide that has been extensively studied for its potential therapeutic properties. BPC-157 has been shown to have a wide range of biochemical and physiological effects and has been investigated for its potential use in treating various medical conditions.
Mécanisme D'action
The exact mechanism of action of BPC-157 is not fully understood. However, it is believed to work by promoting the production of certain growth factors and cytokines that are involved in tissue repair and regeneration. BPC-157 also appears to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BPC-157 has been shown to have a wide range of biochemical and physiological effects. It has been shown to promote angiogenesis, which is the formation of new blood vessels. This can be beneficial for tissue repair and regeneration. BPC-157 has also been shown to increase the production of collagen, which is a key component of connective tissue. This can be beneficial for healing and repairing damaged tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BPC-157 in lab experiments is its stability and bioavailability. The chemical modification of BPC to create BPC-157 has made it more stable and easier to administer. However, one limitation of using BPC-157 in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to design experiments that accurately measure its effects.
Orientations Futures
There are many potential future directions for research on BPC-157. One area of interest is its potential use in treating musculoskeletal injuries, such as tendon and ligament injuries. BPC-157 has also been investigated for its potential use in treating inflammatory bowel disease and other gastrointestinal disorders. Additionally, further research is needed to better understand the mechanism of action of BPC-157 and to identify any potential side effects or limitations of its use.
In conclusion, BPC-157 is a synthetic peptide that has been extensively studied for its potential therapeutic properties. It has been shown to have a wide range of biochemical and physiological effects and has been investigated for its potential use in treating various medical conditions. While there is still much to learn about BPC-157, it has the potential to be a valuable tool in the treatment of a variety of medical conditions.
Applications De Recherche Scientifique
BPC-157 has been extensively studied for its potential therapeutic properties. It has been investigated for its ability to promote healing and repair of various tissues, including muscle, bone, and tendon. BPC-157 has also been shown to have anti-inflammatory and analgesic effects, making it a potential treatment for conditions such as arthritis and other inflammatory disorders.
Propriétés
IUPAC Name |
N-[(3-bromo-4-prop-2-ynoxyphenyl)methyl]-5-chloro-2-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrClNO/c1-3-8-21-17-7-5-13(9-15(17)18)11-20-16-10-14(19)6-4-12(16)2/h1,4-7,9-10,20H,8,11H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XESQMRQTEUYUGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NCC2=CC(=C(C=C2)OCC#C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4694962.png)

![5-{3-bromo-4-[(3-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B4694980.png)
![9-ethyl-3-{[4-(2,3,4-trimethoxybenzyl)-1-piperazinyl]methyl}-9H-carbazole](/img/structure/B4694987.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B4694994.png)
![1-[(3-phenylpropyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4695002.png)
![5-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]methyl}-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B4695003.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4695006.png)
![N-(3-chloro-2-methylphenyl)-2-cyano-3-(4-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acrylamide](/img/structure/B4695008.png)
![1-(3-ethoxybenzoyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4695019.png)

![5-[4-(diethylamino)phenyl]-1-(2,2-difluoroethyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4695040.png)
![2-naphtho[2,1-b]furan-1-yl-N-1,3-thiazol-2-ylacetamide](/img/structure/B4695051.png)
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-{[4-phenyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4695053.png)